3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate
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Overview
Description
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group, a methylphenyl group, and a keto group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the Claisen condensation of ethyl acetate with 4-methylbenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction forms an intermediate β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-(4-methylphenyl)propanoic acid.
Reduction: Formation of 3-ethoxy-2-(4-methylphenyl)propan-2-ol.
Substitution: Formation of 3-(substituted)-2-(4-methylphenyl)-3-oxopropanoates.
Scientific Research Applications
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto group can participate in nucleophilic addition reactions, while the ethoxy and methylphenyl groups can influence its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-phenyl-3-oxopropanoate: Similar structure but lacks the methyl group on the phenyl ring.
3-Methoxy-2-(4-methylphenyl)-3-oxopropanoate: Similar structure but has a methoxy group instead of an ethoxy group.
3-Ethoxy-2-(4-chlorophenyl)-3-oxopropanoate: Similar structure but has a chlorine atom on the phenyl ring.
Uniqueness
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring
Properties
CAS No. |
66557-02-6 |
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Molecular Formula |
C12H13O4- |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-ethoxy-2-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(15)10(11(13)14)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)/p-1 |
InChI Key |
GJZDGQFSSJDMPO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)[O-] |
Origin of Product |
United States |
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